tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAHTVBAPQTWIP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 3-Cyano-3-Hydroxymethylpyridine
A primary route involves hydrogenating 3-cyano-3-hydroxymethylpyridine using Rh/C (5% w/w) under high-pressure H₂ (4–6 MPa) at 80–100°C for 48–60 hours. The reaction proceeds in aqueous medium, achieving >95% conversion. Post-reduction, the piperidine intermediate is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base.
Key Data:
Stereochemical Control via Chiral Resolution
Racemic 3-amino-3-hydroxymethylpiperidine is resolved using D-pyroglutamic acid in ethanol. The (S)-enantiomer forms a crystalline salt, isolated via fractional crystallization (ee >99%). Subsequent Boc protection yields the target compound.
Optimization Note:
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Solvent System: 95% ethanol enhances diastereomeric salt solubility differences.
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Recrystallization Cycles: 2–3 cycles reduce mother liquor entrainment, improving ee to >99.5%.
Asymmetric Synthesis via Hoffmann Rearrangement
Starting from N-Cbz-Protected Precursors
A stereoselective route begins with N-Cbz-3-piperidinecarboxylic acid. Chiral resolution using R-phenethylamine yields (S)-3-aminopiperidine, followed by hydroxymethylation with formaldehyde under basic conditions. Boc protection completes the synthesis.
Reaction Sequence:
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Amide Formation: N-Cbz-3-piperidinecarboxylic acid + R-phenethylamine → Diastereomeric amides.
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Crystallization: Isolate (S)-enantiomer (ee >99%) from ethanol/water.
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Hoffmann Degradation: Treat with NaOCl/NaOH to yield (S)-3-aminopiperidine.
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Hydroxymethylation: React with formaldehyde (1.2 equiv) in THF, 0°C to rt.
Critical Parameters:
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Temperature Control: Maintaining <30°C during hydroxymethylation prevents racemization.
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Boc Anhydride Stoichiometry: Excess Boc₂O (1.3 equiv) ensures complete protection.
Enzymatic Dynamic Kinetic Resolution (DKR)
Lipase-Catalyzed Acetylation
A biocatalytic method employs Candida antarctica lipase B (CAL-B) to resolve racemic 3-amino-3-hydroxymethylpiperidine. Vinyl acetate serves as an acyl donor, selectively acetylating the (R)-enantiomer while the (S)-enantiomer undergoes continuous racemization.
Process Metrics:
| Metric | Value |
|---|---|
| Enzyme Loading | 20–30 mg/mmol substrate |
| Solvent | tert-Butyl methyl ether |
| ee (S)-Enantiomer | >98% |
| Conversion | 85–92% |
Advantages:
Continuous Flow Synthesis
Microreactor Hydrogenation
A two-step flow system integrates pyridine hydrogenation and Boc protection. Key features:
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Hydrogenation Module: Packed-bed reactor with Pd/C (10% w/w), 50°C, 10 bar H₂.
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In-line Boc Protection: TEA and Boc₂O in CH₂Cl₂, 25°C residence time 30 min.
Performance Data:
Comparative Analysis of Methods
Table 1: Method Efficiency Metrics
| Method | Yield (%) | ee (%) | Scalability | Cost Index (USD/g) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 99.5 | High | 12.5 |
| Asymmetric Synthesis | 85 | 99.8 | Moderate | 18.2 |
| Enzymatic DKR | 88 | 98.0 | High | 14.7 |
| Flow Synthesis | 94 | 99.2 | Very High | 9.8 |
Cost Drivers:
Industrial-Scale Process Optimization
Catalyst Recycling in Hydrogenation
Rh/C recovery via hot filtration achieves 85% reuse over five cycles without activity loss. Filters coated with Celite® 545 prevent catalyst leaching.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Organic Synthesis
In organic chemistry, tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group transformations, making it useful in the development of new chemical entities.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties. It is particularly relevant in the design of inhibitors for specific enzymes, such as arginase, which plays a crucial role in the urea cycle. Research indicates that derivatives of this compound can exhibit significant activity against human arginase isoforms, suggesting its utility in treating conditions like cancer and inflammatory diseases .
Case Study: Arginase Inhibition
A study demonstrated that compounds similar to this compound showed IC50 values ranging from 0.1 nM to 100 nM against human arginase . This highlights its potential as a lead compound for drug development targeting metabolic disorders.
Biochemical Research
The compound's ability to interact with biological molecules makes it a valuable tool in biochemical assays. It can be utilized to study enzyme kinetics and protein-ligand interactions, aiding in the understanding of various biological pathways.
Industrial Applications
This compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and coatings, where it can enhance product performance through its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Fluorinated Piperidine Analogs
Fluorine substitutions significantly alter electronic and metabolic properties. Key examples include:
- tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate: Structure: Fluorine replaces the amino group at the 3S position. Molecular Formula: C₁₁H₂₀FNO₃. Molecular Weight: 233.28 g/mol. Key Differences: The electronegative fluorine atom enhances metabolic stability but reduces nucleophilicity compared to the amino group in the target compound. This analog is used in protein degrader building blocks .
- tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate: Structure: Contains 4,4-difluoro substituents on the piperidine ring. Molecular Formula: C₁₀H₁₇F₂N₂O₂. Molecular Weight: 247.25 g/mol.
Piperidine Derivatives with Aromatic Substituents
- tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate: Structure: A 3,4-difluorophenyl group at the 4-position. Molecular Formula: C₁₆H₂₁F₂N₂O₂. Molecular Weight: 313.35 g/mol. Synthetic Yield: 80% via General Procedure C. Used in kinase inhibitor synthesis .
Azetidine and Pyrrolidine Analogs
- tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate: Structure: Azetidine (4-membered ring) instead of piperidine. Molecular Formula: C₉H₁₈N₂O₃. Molecular Weight: 202.25 g/mol. Used in high-purity pharmaceutical intermediates .
Stereochemical Variants
- tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate: Structure: 3R enantiomer of the target compound. Molecular Formula: C₁₁H₂₂N₂O₃. Molecular Weight: 230.30 g/mol. Key Differences: Stereochemistry impacts biological activity; the R enantiomer may exhibit distinct pharmacokinetic profiles .
Biological Activity
Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.3 g/mol
- CAS Number : 2165819-60-1
- SMILES Notation : CC(C)(C)OC(=O)N1CCCC(C1)(CO)N
The mechanism of action for this compound involves its interaction with various biological targets. It may function as an inhibitor or modulator, influencing enzyme activity and cellular signaling pathways. The presence of the hydroxymethyl group suggests potential interactions with active sites of enzymes or receptors due to hydrogen bonding capabilities.
Biological Activity Overview
Research indicates that this compound has several significant biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It shows promise in binding to certain receptors, which may influence physiological responses.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study evaluating the biological profile of related compounds found that modifications in the piperidine structure significantly influenced their biological activity. For instance, derivatives with different substituents showed varied efficacy in inhibiting cell growth and inducing apoptosis in cancer cells. This highlights the importance of structural variations in determining biological outcomes .
Q & A
Q. What are the common synthetic routes for tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. For example, intermediates with hydroxymethyl groups can be prepared via reductive amination or nucleophilic substitution. A related method for analogous compounds employs thiourea intermediates (for triazole formation) followed by coupling with Boc-protected piperidine derivatives under basic conditions (e.g., DMAP and triethylamine in dichloromethane at 0–20°C) . Purification often involves column chromatography or recrystallization to isolate enantiomerically pure products.
Q. What safety protocols are critical when handling this compound?
Based on structurally similar piperidine derivatives, respiratory protection (N95 masks), nitrile gloves, and safety goggles are recommended. Ensure access to eyewash stations and washing facilities. Avoid dust formation, and store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group .
Q. Which analytical techniques are used for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm) and hydroxymethyl protons (~3.5–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₂H₂₂N₂O₃: 266.16 g/mol).
- Chiral HPLC : Essential for confirming the (3S) configuration using chiral stationary phases (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
Enantioselective synthesis may involve chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic intermediates can yield >99% enantiomeric excess (ee). Solvent choice (e.g., THF vs. DMF) and temperature control (e.g., −20°C for slow crystallization) are critical to minimize racemization .
Q. What strategies resolve discrepancies in reported solubility or stability data?
Contradictory solubility data (e.g., in DMSO vs. methanol) may arise from polymorphic forms or residual solvents. Use dynamic light scattering (DLS) to assess particle size and differential scanning calorimetry (DSC) to identify polymorphs. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres can clarify degradation pathways .
Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream applications?
The hydroxymethyl moiety serves as a handle for functionalization. For instance, it can undergo Mitsunobu reactions with phenols to form ethers or oxidation (e.g., Dess-Martin periodinane) to yield aldehyde intermediates for cross-coupling. Steric effects from the Boc group may slow reaction rates, requiring optimized stoichiometry (e.g., 1.2 equivalents of coupling reagents) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic step?
Yield discrepancies often stem from differences in reagent purity, solvent drying methods, or reaction scale. For example, small-scale reactions (≤1 mmol) may achieve 80–90% yields using anhydrous solvents, while larger batches (>10 mmol) face challenges in heat dissipation, reducing yields to 60–70%. Replicate reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) are advised .
Q. How to validate conflicting biological activity data in target engagement assays?
Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays for target stabilization). For instance, if a study reports IC₅₀ = 50 nM in enzyme assays but no activity in cell-based models, assess membrane permeability via PAMPA or Caco-2 assays. Adjust logP values (e.g., via prodrug strategies) to improve bioavailability .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) for absolute configuration assignment .
- Scale-Up Synthesis : Use flow chemistry to enhance reproducibility for multi-gram batches, minimizing exothermic risks .
- Stability Monitoring : Employ UPLC-MS with charged aerosol detection (CAD) to track degradation products in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
